

spiro[5.5]undecane structure and chemical properties

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Compound of Interest

Compound Name: Spiro[5.5]undecane

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Spiro[5.5]undecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[5.5]undecane, a unique bicyclic hydrocarbon with a central quaternary carbon atom linking two cyclohexane rings, serves as a foundational scaffold in a multitude of natural products and synthetically derived molecules of significant biological interest. This technical guide provides an in-depth exploration of the structure, chemical properties, and synthesis of the **spiro[5.5]undecane** core. It is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, natural product synthesis, and drug development, offering a consolidated repository of key data, experimental insights, and structural understanding. While the parent **spiro[5.5]undecane** provides the structural blueprint, this guide also delves into the properties and synthesis of its derivatives, which are often the focus of therapeutic research.

Structure and Conformation

The defining feature of **spiro[5.5]undecane** is its spirocyclic structure, where two cyclohexane rings are joined at a single carbon atom, designated as C6. This arrangement results in a rigid, three-dimensional architecture. The molecular formula for the parent compound is $C_{11}H_{20}$, and

its IUPAC name is **spiro[5.5]undecane**. The two cyclohexane rings in **spiro[5.5]undecane** adopt chair conformations, which is the most stable arrangement for six-membered rings. This leads to a helical overall structure.

Diagram 1: General Structure of **Spiro[5.5]undecane**

Caption: A 2D representation of the **spiro[5.5]undecane** ring system.

Chemical and Physical Properties

The parent **spiro[5.5]undecane** is a saturated hydrocarbon, which dictates its generally non-polar and chemically inert nature. Its physical and thermodynamic properties have been documented and are summarized in the table below. These properties are crucial for its handling, purification, and use as a chemical building block.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀	[1][2]
Molecular Weight	152.28 g/mol	[1][2]
CAS Number	180-43-8	[1][2]
Melting Point	248.65 K (-24.5 °C)	[2]
Enthalpy of Vaporization	13.42 ± 0.03 kcal/mol	[2]
Enthalpy of Sublimation	15.2 ± 0.2 kcal/mol	[2]

Table 1: Physical and Chemical Properties of **Spiro[5.5]undecane**.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of **spiro[5.5]undecane** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of the parent **spiro[5.5]undecane** is relatively simple due to its symmetry. The reported chemical shifts are approximately 35.1 ppm for the spiro carbon

(C6), and a set of peaks around 22-38 ppm for the other methylene carbons in the cyclohexane rings.

¹H NMR: A definitive, high-resolution ¹H NMR spectrum for the parent **spiro[5.5]undecane** is not readily available in the public domain. However, based on the structure, one would expect a complex multiplet in the aliphatic region (approximately 1.0-2.0 ppm) due to the overlapping signals of the axial and equatorial protons of the two cyclohexane rings. For substituted derivatives, the ¹H NMR spectra are more complex and provide key information about the position and stereochemistry of the substituents.

Infrared (IR) Spectroscopy

A definitive IR spectrum for the parent **spiro[5.5]undecane** is not readily available. As a saturated hydrocarbon, its IR spectrum is expected to be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum of **spiro[5.5]undecane** shows a molecular ion peak (M⁺) at m/z 152.

Synthesis of the Spiro[5.5]undecane Core

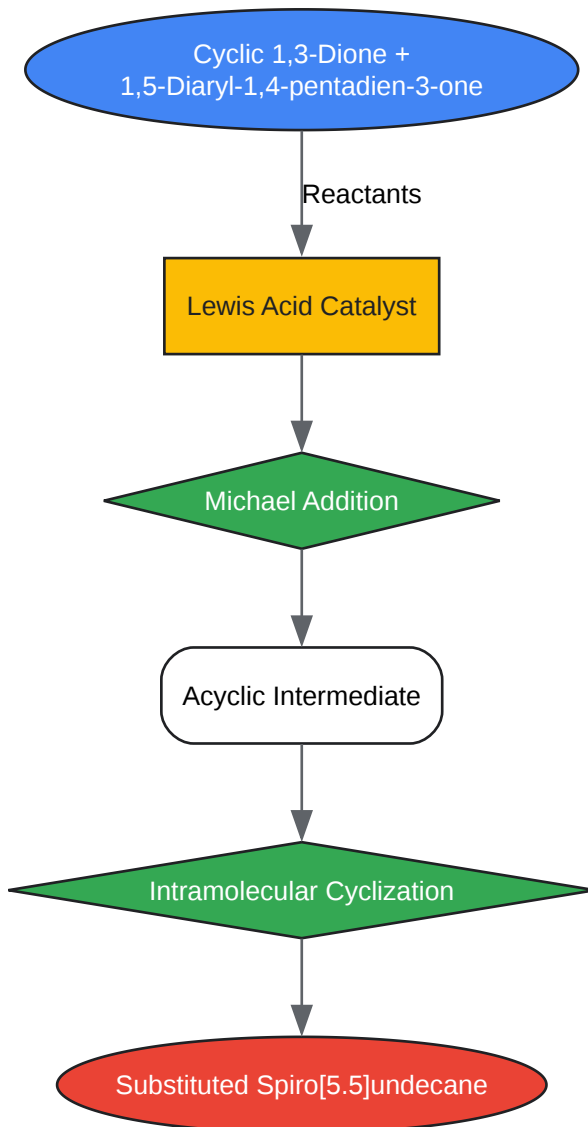
The construction of the **spiro[5.5]undecane** framework is a key challenge in the synthesis of natural products and their analogues. Several synthetic strategies have been developed, primarily focusing on the formation of the spirocyclic center.

Michael Addition-Based Approaches

One of the most common methods for synthesizing substituted **spiro[5.5]undecane** systems involves a double Michael addition reaction. This approach typically utilizes a cyclic 1,3-dione, such as dimedone, and a 1,5-diaryl-1,4-pentadien-3-one in the presence of a Lewis acid catalyst.

Diagram 2: General Workflow for Michael Addition Synthesis

Michael Addition for Substituted Spiro[5.5]undecane Synthesis



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Caption: A generalized workflow for the synthesis of **spiro[5.5]undecane** derivatives.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Michael Addition

- Reactants: A cyclic 1,3-dione (e.g., dimedone) and a 1,5-diaryl-1,4-pentadien-3-one are used as starting materials.

- Catalyst: A Lewis acid, such as zinc chloride (ZnCl_2), is employed to catalyze the reaction.
- Solvent: A suitable organic solvent, such as a mixture of toluene and n-heptane, is used.
- Procedure:
 - The reactants and the Lewis acid catalyst are dissolved in the solvent.
 - The reaction mixture is refluxed for a period of 15-30 hours.
 - The progress of the reaction is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Dearomative ipso-Iodocyclization

A more recent approach involves the dearomative ipso-iodocyclization of 5-(4-hydroxyphenyl)-1-alkynes. This method allows for the construction of the **spiro[5.5]undecane** framework with the introduction of an iodine atom, which can be further functionalized.

Biological Relevance and Applications

The **spiro[5.5]undecane** scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities. These activities include antimicrobial, antitumor, and potent nicotinic receptor antagonism.

While the parent **spiro[5.5]undecane** itself has not been reported to have significant biological activity or to be involved in specific signaling pathways, its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. The defined spatial orientation of substituents on the **spiro[5.5]undecane** core allows for precise interaction with biological targets.

Recent research has focused on the synthesis of **spiro[5.5]undecane** derivatives with potential anticancer activity. These synthetic efforts often aim to mimic the structural features of naturally occurring bioactive spiro-compounds.

Conclusion

Spiro[5.5]undecane represents a fascinating and important structural motif in organic chemistry and drug discovery. Its unique three-dimensional structure and the prevalence of its core in biologically active molecules continue to inspire the development of new synthetic methodologies and the exploration of its potential in medicinal chemistry. While comprehensive data for the parent compound in some areas remains elusive, the study of its derivatives provides a rich field of research with significant therapeutic potential. This guide serves as a foundational resource for scientists and researchers, consolidating the current knowledge and highlighting the key aspects of **spiro[5.5]undecane** chemistry.

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